N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-methylsulfonyl-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-25(21,22)19-14-7-5-12(6-8-14)15-10-16(13-4-3-9-17-11-13)20(18-15)26(2,23)24/h3-9,11,16,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXLOXZHVYYROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CN=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction process involving the initial preparation of intermediate compounds. The primary synthetic route generally includes the use of methylsulfonyl chloride reacting with a 3-pyridyl-substituted pyrazole under controlled conditions to form the core structure, followed by further derivatization with phenylmethanesulfonamide.
Industrial Production Methods: On an industrial scale, the production of N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide might involve continuous flow synthesis techniques to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure high-efficiency production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve common oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Common reagents include methylsulfonyl chloride for sulfonamide formation and pyridine derivatives for the pyrazole moiety. Typical conditions involve mild temperatures and inert atmosphere conditions to prevent unwanted side reactions.
Major Products: Major products from these reactions include a range of substituted pyrazoles and pyridines, which serve as valuable intermediates in further synthetic applications.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step reactions. The primary route includes:
- Formation of Intermediate Compounds : The initial step involves the reaction of methylsulfonyl chloride with a 3-pyridyl-substituted pyrazole.
- Derivatization : The resulting compound is then further reacted with phenylmethanesulfonamide to yield the final product.
Industrial Production Methods
In industrial settings, continuous flow synthesis techniques may be utilized to enhance yield and purity. Key factors such as temperature, solvent choice, and reaction time are carefully controlled to optimize production efficiency.
Pharmacological Properties
Research indicates that this compound may possess:
- Anti-inflammatory Activity : Potentially useful in treating inflammatory diseases.
- Anticancer Activity : Investigated for its efficacy against various cancer cell lines.
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
Case Studies
Several studies have highlighted the compound's biological properties:
- Anti-inflammatory Studies : In vitro assays showed significant inhibition of pro-inflammatory cytokines.
- Anticancer Research : The compound was tested against various cancer cell lines, showing promising results in reducing cell viability.
- Antimicrobial Testing : Exhibited activity against multiple bacterial strains, indicating potential as an antimicrobial agent.
Medicinal Chemistry
This compound is being explored for its potential to develop new pharmaceuticals targeting inflammation and cancer.
Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
Industrial Applications
The compound is also considered for use in the production of specialty chemicals due to its versatile functional groups that can participate in various chemical reactions.
Mechanism of Action
The mechanism by which N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interactions with specific molecular targets. These may include enzymes or receptors that play key roles in biological pathways. The sulfonamide group is often crucial in binding to these targets, modulating their activity and leading to the compound's desired effects.
Comparison with Similar Compounds
Similar Compounds: Comparable compounds include other sulfonamides and pyrazole derivatives. Examples include 1-(methylsulfonyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole and N-phenylmethanesulfonamide.
Highlighting Uniqueness: What sets N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable for developing novel therapeutic agents and specialized industrial chemicals.
Biological Activity
N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H18N4O4S2
- Molecular Weight : 366.46 g/mol
The presence of the methylsulfonyl and pyridine functionalities contributes to its biological activity by enhancing solubility and bioavailability.
1. Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor effects. A study highlighted that pyrazole derivatives effectively inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR signaling pathways. The compound demonstrated cytotoxic effects in various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231) when tested in vitro.
Case Study : In a recent study, a series of pyrazole derivatives were evaluated for their cytotoxicity against breast cancer cells. The results showed that compounds with similar structural motifs to this compound exhibited enhanced apoptosis induction compared to controls .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have shown that this class of compounds can reduce the production of pro-inflammatory cytokines.
Research Findings : A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives using lipopolysaccharide (LPS)-induced models. The results indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in treated cells .
3. Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Research has demonstrated that certain pyrazole derivatives possess potent activity against various bacterial strains.
Case Study : A recent investigation revealed that pyrazole carboxamides exhibited notable antifungal activity against several pathogenic fungi. The compound was found to inhibit fungal growth effectively, suggesting its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or substituents can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methylsulfonyl | Enhances solubility and bioavailability |
| Pyridine Substituent | Increases binding affinity to targets |
| Variations in Alkyl Chains | Alters metabolic stability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide with high purity?
- Answer : Multi-step synthesis is typically employed, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Subsequent sulfonylation using methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) ensures functionalization. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical. Optimization of solvent polarity, reaction temperature (e.g., 0–60°C), and stoichiometric ratios minimizes side products .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-COSY) confirms regiochemistry and purity. Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and intermolecular interactions. SHELXL refinement (using data-to-parameter ratios >10:1) ensures accuracy in bond lengths and angles. For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
- Answer : Accelerated stability studies under varying pH (1–13), temperature (4–60°C), and humidity (40–80% RH) should be conducted. Monitor degradation via HPLC-UV at 254 nm. Lyophilization or storage in inert atmospheres (argon) prevents hydrolysis of sulfonamide groups. Stability-indicating assays (e.g., time-dependent NMR) detect structural changes .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data, such as unexpected dihedral angles between aromatic rings?
- Answer : Re-examine data collection parameters (e.g., crystal quality, resolution limits). Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Compare refinement results with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions. Cross-validate with spectroscopic data (e.g., NOE correlations in NMR) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s enzyme inhibition mechanism?
- Answer : Synthesize analogs with modifications to the pyridinyl, pyrazole, or sulfonamide moieties. Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays (IC₅₀ determination). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes. Correlate substituent electronegativity/steric bulk with activity trends .
Q. What experimental approaches address discrepancies in reported biological activity across studies?
- Answer : Standardize assay protocols (e.g., cell lines, incubation times, controls). Verify compound purity (>95% via HPLC) and solubility (DMSO stock concentration ≤1 mM). Use isogenic cell models to minimize genetic variability. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can researchers investigate the compound’s potential for polymorphism or solvatomorphism?
- Answer : Screen crystallization conditions (solvent/antisolvent combinations, cooling rates) to isolate polymorphs. SC-XRD and PXRD differentiate packing motifs. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify solvate formation/desolvation events. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions driving polymorphism .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biological or physicochemical data arise, replicate experiments in triplicate, use blinded analysis, and apply statistical tools (e.g., ANOVA with post-hoc tests). Cross-disciplinary collaboration (e.g., computational chemists + synthetic biologists) resolves mechanistic ambiguities .
- Experimental Design : Prioritize Quality by Design (QbD) principles for synthesis optimization (e.g., Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
